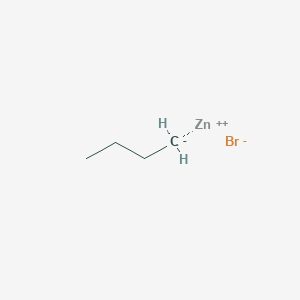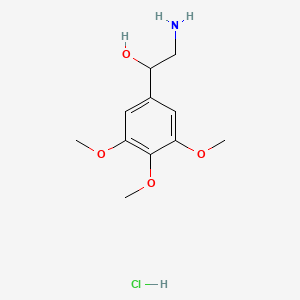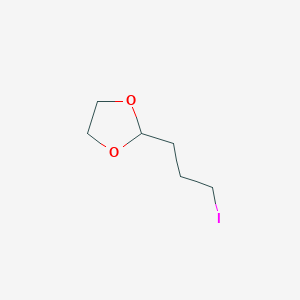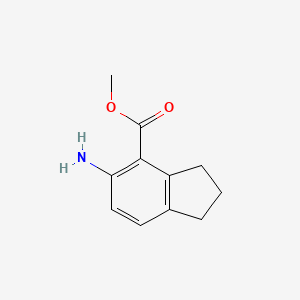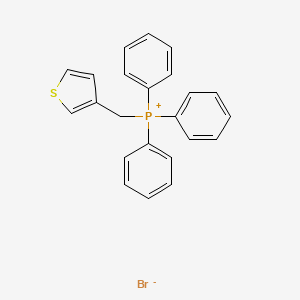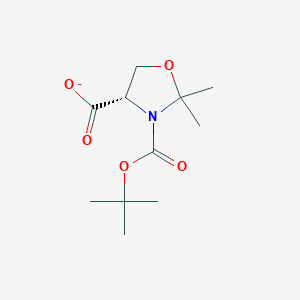
3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) ester, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is widely used due to its stability under various conditions and its ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality, preventing it from reacting under subsequent reaction conditions .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: TFA, HCl, or other strong acids are commonly used to remove the Boc group.
Substitution: Various nucleophiles can react with the Boc-protected amine under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile used, various substituted amine derivatives can be formed.
Applications De Recherche Scientifique
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules where amine protection is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the large-scale synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the Boc group is cleaved, typically through acid-catalyzed hydrolysis, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate is unique due to its specific structure, which includes an oxazolidine ring. This structure provides distinct reactivity and stability compared to other Boc-protected compounds. The presence of the oxazolidine ring can influence the compound’s behavior in various chemical reactions, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C11H18NO5- |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/p-1/t7-/m0/s1 |
Clé InChI |
XUYBSTJQGVZMSK-ZETCQYMHSA-M |
SMILES isomérique |
CC1(N([C@@H](CO1)C(=O)[O-])C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(N(C(CO1)C(=O)[O-])C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


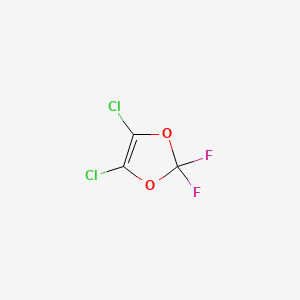
![4-cyclopropyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8649868.png)
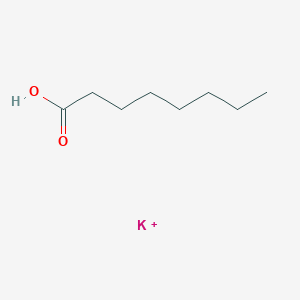
![Methyl 3-[(methanesulfonyl)(methyl)amino]-5-nitrobenzoate](/img/structure/B8649901.png)
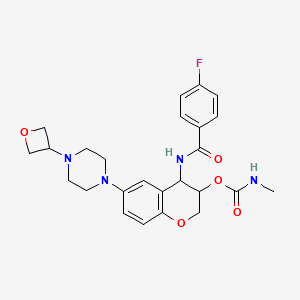
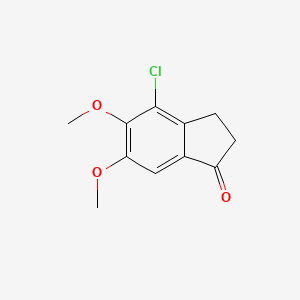
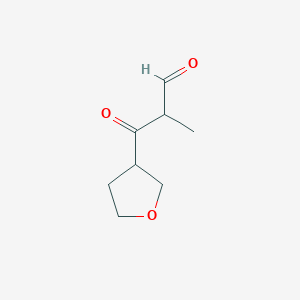
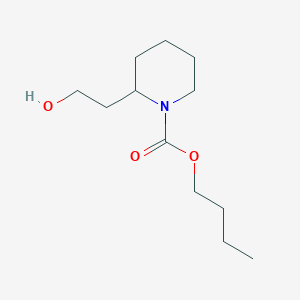
![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-bromophenyl)amino]-](/img/structure/B8649940.png)
